
17-beta-(2-Amino-4-thiazolyl)-17-alpha-hydroxyandrost-4-ene-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5393532 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of BRN 5393532 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions, to form intermediate compounds.
Intermediate Processing: These intermediates are then subjected to further reactions, such as oxidation or reduction, to achieve the desired chemical structure.
Final Synthesis: The final step involves purification and crystallization to obtain BRN 5393532 in its pure form.
Industrial production methods for BRN 5393532 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous processing techniques.
Chemical Reactions Analysis
BRN 5393532 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: BRN 5393532 can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to ensure the reactions proceed efficiently. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 5393532 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: BRN 5393532 is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BRN 5393532 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
CAS No. |
95191-09-6 |
|---|---|
Molecular Formula |
C22H28N2O3S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(2-amino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H28N2O3S/c1-20-7-5-13(25)9-12(20)3-4-14-15-6-8-22(27,17-11-28-19(23)24-17)21(15,2)10-16(26)18(14)20/h9,11,14-15,18,27H,3-8,10H2,1-2H3,(H2,23,24)/t14-,15-,18+,20-,21-,22-/m0/s1 |
InChI Key |
JHWGGZZESYETJY-QEGMMJFWSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


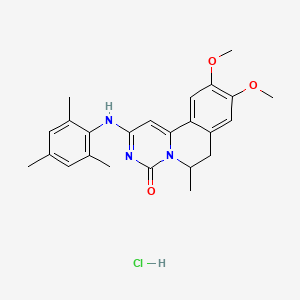

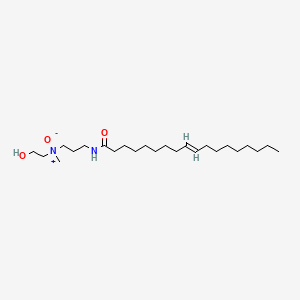
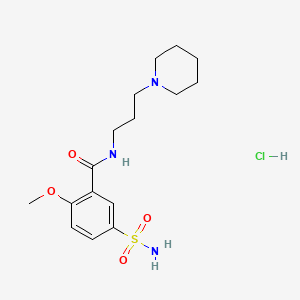
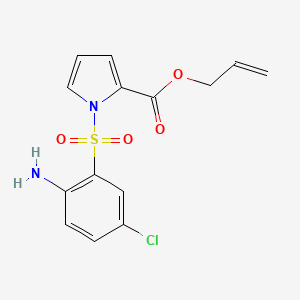
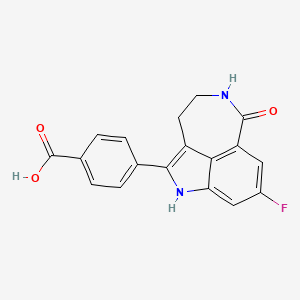
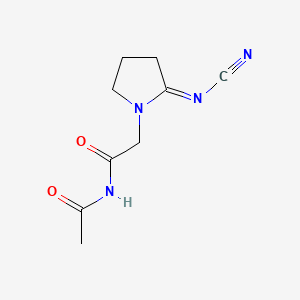
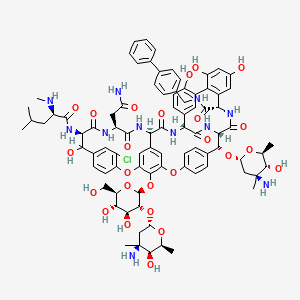
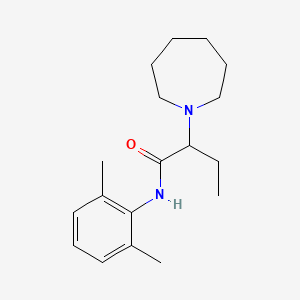
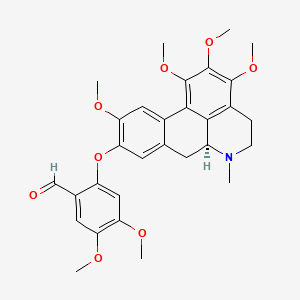
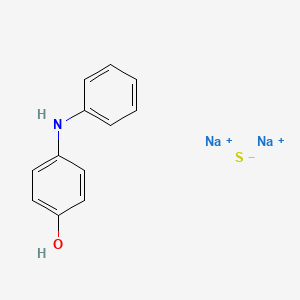
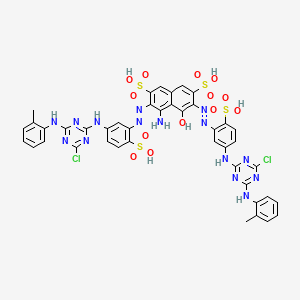
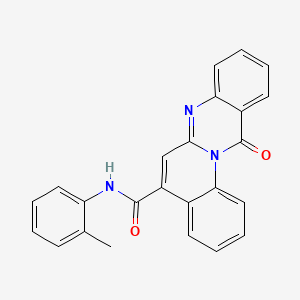
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
